Orthogonal N-Terminal Deprotection Profile: Z vs. Boc vs. Fmoc
The benzyloxycarbonyl (Z) protecting group on Z-L-Met-OSu provides a unique orthogonal deprotection route. It is cleaved via hydrogenolysis (H2/Pd-C) or strong acid, conditions under which Boc and Fmoc groups are either stable or lead to different impurity profiles [1]. This orthogonality is in contrast to the Boc group (removed by TFA) and the Fmoc group (removed by piperidine). The consequence of choosing the wrong reagent can be severe; for example, using an Fmoc-based reagent (Fmoc-OSu) in a Boc-strategy synthesis would lead to premature deprotection and the formation of Fmoc-β-Ala-OH impurities, whereas this Z-protected derivative is stable under the basic conditions that cleave Fmoc .
| Evidence Dimension | Protecting Group Lability |
|---|---|
| Target Compound Data | Stable to base (e.g., piperidine); cleaved by hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) [1] |
| Comparator Or Baseline | Boc-Met-OSu: Cleaved by TFA; stable to base and hydrogenolysis [1]. Fmoc-Met-OSu: Cleaved by 20-50% piperidine; stable to acid and hydrogenolysis [1] |
| Quantified Difference | Orthogonal deprotection; distinct cleavage conditions from Boc and Fmoc. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) protocols [1] |
Why This Matters
This orthogonality allows for the synthesis of complex, branched, or cyclic peptides where multiple protecting groups must be removed independently and selectively.
- [1] Iris Biotech. (2024, June 11). Boc versus Fmoc for Solid Phase Peptide Synthesis. Retrieved April 22, 2026, from https://iris-biotech.de/boc-versus-fmoc-for-solid-phase-peptide-synthesis/ View Source
